5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
Description
5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one is a heterocyclic compound featuring an imidazo[4,5-b]pyrazin-2-one core substituted with chlorine atoms at the 5 and 6 positions. Its structure combines electron-withdrawing chlorine substituents with a fused bicyclic system, rendering it reactive in nitration and substitution reactions .
Key Properties (Inferred):
Properties
CAS No. |
79100-20-2 |
|---|---|
Molecular Formula |
C5H2Cl2N4O |
Molecular Weight |
205.00 g/mol |
IUPAC Name |
5,6-dichloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C5H2Cl2N4O/c6-1-2(7)9-4-3(8-1)10-5(12)11-4/h(H2,8,9,10,11,12) |
InChI Key |
OGHGBJRDHHOUQK-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Tandem Synthesis via Nucleophilic Aromatic Substitution, Reduction, and Cyclization
A highly efficient, green, and catalyst-free tandem synthetic approach has been reported for imidazo[4,5-b]pyridine derivatives, which can be adapted for the preparation of 5,6-dichloro derivatives:
| Step | Reaction Type | Reagents & Conditions | Outcome & Notes |
|---|---|---|---|
| 1 | Aromatic nucleophilic substitution (S_NAr) | 2-chloro-3-nitropyridine + primary amines in H2O/isopropanol (IPA) at 80 °C for 2 h | Formation of N-substituted pyridine-2-amine intermediate with high yield |
| 2 | Nitro group reduction | Zn dust + HCl in H2O/IPA at 80 °C for 45 min | Rapid conversion to pyridine-2,3-diamine intermediate |
| 3 | Heterocyclization | Reaction of diamine with aldehydes in H2O/IPA at room temperature for 10 h | Formation of substituted imidazo[4,5-b]pyridine ring system with excellent yield |
This tandem process avoids the use of toxic Pd or Cu catalysts, uses environmentally benign solvents, and significantly reduces reaction times compared to classical stepwise methods.
Specific Considerations for 5,6-Dichloro Substitution
The presence of chlorine atoms at positions 5 and 6 on the pyrazine ring requires starting materials with appropriate halogenation patterns, such as 2,3-dichloropyrazine derivatives or halogenated nitropyridines that can undergo S_NAr reactions selectively.
A plausible synthetic route involves:
- Starting from 2,3-dichloropyrazine or 2,3-dichloro-5-nitropyridine analogs
- Performing nucleophilic substitution with suitable amines to introduce the nitrogen functionalities
- Reduction of nitro groups to amines under Zn/HCl conditions in aqueous isopropanol
- Cyclization via condensation with carbonyl compounds to close the imidazo ring and form the 2-one keto group
This approach aligns with the green chemistry principles and yields the target compound efficiently.
Experimental Data and Yields
| Reaction Step | Conditions | Time | Yield (%) | Notes |
|---|---|---|---|---|
| S_NAr substitution | 2-chloro-3-nitropyridine + amine in H2O/IPA, 80 °C | 2 h | >90 | Faster than traditional solvents |
| Nitro group reduction | Zn dust + HCl in H2O/IPA, 80 °C | 45 min | 90 | Significantly reduced reaction time |
| Cyclization to imidazo ring | Aldehyde in H2O/IPA, room temp | 10 h | >85 | Catalyst-free, mild conditions |
The overall tandem process provides excellent yields with minimal purification steps, typically requiring only one chromatographic purification at the end.
Advantages and Limitations of the Preparation Methods
Advantages
- Green chemistry compliance: Use of water/isopropanol as solvent and avoidance of heavy metal catalysts
- Efficiency: Tandem one-pot reactions reduce time and labor
- High yields and purity: Yields typically exceed 85-90% with high selectivity
- Broad substrate scope: Compatible with various amines and aldehydes for structural diversity
Limitations
- Substrate specificity: Requires appropriately halogenated starting materials
- Reaction times for cyclization: Although mild, cyclization may require extended times (up to 10 h) at room temperature
- Scale-up considerations: Handling of zinc dust and acidic conditions requires safety measures
Summary Table of Preparation Route
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-chloro-3-nitropyridine | Primary amine, H2O/IPA, 80 °C, 2 h | N-substituted pyridine-2-amine | >90 |
| 2 | N-substituted pyridine-2-amine | Zn dust + HCl, H2O/IPA, 80 °C, 45 min | Pyridine-2,3-diamine | 90 |
| 3 | Pyridine-2,3-diamine | Aldehyde, H2O/IPA, RT, 10 h | Imidazo[4,5-b]pyridine derivative | >85 |
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Parent Compound: 1,3-Dihydro-2H-imidazo[4,5-b]pyrazin-2-one
5,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-b]pyrazine
1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride
Tirasemtiv (6-Ethynyl-1-(pentan-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one)
Comparative Data Table
Research Findings and Reactivity Insights
- Nitration Reactivity: The 5,6-dichloro derivative undergoes nitration at the 5-position, yielding 5-nitro-6-chloro derivatives, whereas non-chlorinated analogs require harsher conditions .
- Biological Activity: Chlorine atoms enhance binding to ATP pockets in kinases, as seen in imidazo[4,5-b]pyridine-based inhibitors .
- Solubility: Dichloro substitution reduces aqueous solubility compared to methylthio or piperidinyl derivatives .
Biological Activity
5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one (CAS Number: 79100-20-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂Cl₂N₄O |
| Molecular Weight | 205.002 g/mol |
| Density | 1.745 g/cm³ |
| Boiling Point | 204.8 ºC |
| Flash Point | 77.6 ºC |
The compound exhibits a unique structure that contributes to its biological properties, making it a subject of various studies aimed at understanding its mechanisms of action.
Pharmacological Activities
1. Anticancer Activity:
Research indicates that imidazo[4,5-b]pyrazin derivatives, including this compound, possess significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines effectively. For instance, a study demonstrated that modifications in the imidazo[4,5-b]pyrazin structure could enhance antiproliferative activity against glioblastoma cell lines (U87 and U251) .
2. Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit COX-2 activity with an IC₅₀ value comparable to standard anti-inflammatory drugs such as celecoxib . This suggests potential therapeutic applications in treating inflammatory disorders.
3. Antimicrobial Activity:
Imidazo[4,5-b]pyrazin derivatives have shown promise as antimicrobial agents. They exhibit activity against various pathogens and have been studied for their ability to inhibit tyrosyl-tRNA synthetase . This mechanism is critical as it reveals the potential of these compounds in developing new antibiotics.
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that the presence of chlorine atoms at the 5 and 6 positions significantly enhances its biological activity. Variations in substituents on the imidazo ring can lead to changes in potency and selectivity towards different biological targets .
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study assessing the efficacy of various imidazo derivatives against glioblastoma multiforme (GBM), this compound was tested alongside other compounds. The results indicated that it exhibited substantial inhibition of cell proliferation in GBM cell lines compared to untreated controls .
Case Study 2: Anti-inflammatory Testing
Another investigation focused on the anti-inflammatory potential of this compound through carrageenan-induced paw edema models in rats. The results showed a marked reduction in inflammation when treated with varying doses of the compound .
Q & A
Q. What are the recommended methods for physicochemical characterization of 5,6-Dichloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one?
To confirm identity and purity, use a combination of:
Q. How should researchers handle stability and storage of this compound?
- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to minimize hydrolysis or decomposition .
- Stability monitoring : Use HPLC or TLC to track degradation over time. Parameters like vapor pressure (e.g., 3.33 mmHg at 25°C for analogs) and flash points (e.g., 46.6°C) inform handling protocols .
Intermediate/Advanced Questions
Q. What synthetic strategies optimize yields for imidazo[4,5-b]pyrazin-2-one derivatives?
- Catalyst screening : For condensation reactions, Brønsted acids like p-TsOH or CeCl₃·7H₂O significantly improve yields (e.g., from 0% to 75% in pyrazolo-imidazo-quinazolinone synthesis) .
- Reaction design : Use electrochemical reductions of trichloroethylidene precursors followed by hydrazine coupling, as shown for dihydroimidazo-pyrazolones .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) resolves regioisomers common in heterocyclic systems .
Q. How can conflicting data on reaction pathways be resolved?
- Mechanistic probes :
- Use in situ NMR to track intermediates (e.g., dichloromethyl pyrazolines in imidazo-pyrazole synthesis) .
- Isotopic labeling (e.g., ¹⁵N) to clarify cyclization steps.
- Computational modeling : DFT calculations predict favored transition states, aiding interpretation of experimental regioselectivity .
Q. What methodologies validate biological activity predictions for this compound?
- Molecular docking : Screen against target proteins (e.g., COVID-19 main protease) using software like AutoDock Vina, as done for pyrazolo-imidazo-quinazolinones .
- In vitro assays : Pair docking results with enzymatic inhibition assays (e.g., IC₅₀ determination) and cytotoxicity profiling (e.g., MTT assays on cell lines) .
Q. How can crystallographic data resolve ambiguities in substituent positioning?
- X-ray diffraction : Refine crystal structures to <0.8 Å resolution, as demonstrated for 5-(4,5-dihydroimidazol-2-yl)pyrazolo-pyrazines .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to explain packing anomalies .
Advanced Research Questions
Q. What strategies mitigate challenges in scaling up synthesis?
- Process optimization :
- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
- Implement flow chemistry for exothermic steps (e.g., nitro group reductions).
- Quality control : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Q. How can computational tools predict novel derivatives with enhanced properties?
- QSAR modeling : Train models on existing bioactivity data (e.g., IC₅₀ values) to prioritize substituents for synthesis .
- ADMET prediction : Software like SwissADME forecasts pharmacokinetic profiles (e.g., BBB permeability) to guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
